4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline
Description
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Properties
IUPAC Name |
4-methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-16-17(25-2)14-10-13(22(23)24)8-9-15(14)19-18(16)21(20-11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINRILOCJPDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C12)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Cyclization to Form Pyrazoloquinoline: The pyrazole intermediate is then subjected to cyclization with a quinoline derivative, often in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride (SnCl2), or iron powder in acidic conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoloquinolines with different functional groups.
Scientific Research Applications
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methyl-1-phenylpyrazolo[3,4-b]quinoline: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-Methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-Methoxy-6-nitro-1-phenylpyrazolo[3,4-b]quinoline: Lacks the methyl group, which may influence its chemical stability and reactivity.
Uniqueness
4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) in its structure. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
